molecular formula C8H15NO B132964 2,2-Dimethylcyclopentane-1-carboxamide CAS No. 153580-07-5

2,2-Dimethylcyclopentane-1-carboxamide

Cat. No. B132964
M. Wt: 141.21 g/mol
InChI Key: GLVHZOKJMCMKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylcyclopentane-1-carboxamide, also known as DMCPA, is a cyclic amide that has been widely studied for its potential applications in various fields. This compound is of particular interest to scientists due to its unique properties and potential uses in scientific research. In

Mechanism Of Action

The mechanism of action of 2,2-Dimethylcyclopentane-1-carboxamide is not yet fully understood, but it is believed to act as a nucleophile in various chemical reactions. 2,2-Dimethylcyclopentane-1-carboxamide has been shown to participate in a variety of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions.

Biochemical And Physiological Effects

2,2-Dimethylcyclopentane-1-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic, making it a potentially useful compound for various applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,2-Dimethylcyclopentane-1-carboxamide is its versatility in chemical reactions. It has been shown to be an effective building block for the synthesis of various compounds, and its potential use as a chiral auxiliary makes it a valuable tool in asymmetric synthesis. However, one of the main limitations of 2,2-Dimethylcyclopentane-1-carboxamide is its high cost, which may limit its widespread use in scientific research.

Future Directions

There are many potential future directions for research on 2,2-Dimethylcyclopentane-1-carboxamide. One area of interest is the development of more cost-effective synthesis methods for 2,2-Dimethylcyclopentane-1-carboxamide. Additionally, further studies on the biochemical and physiological effects of 2,2-Dimethylcyclopentane-1-carboxamide could provide valuable insights into its potential applications in various fields. Finally, the use of 2,2-Dimethylcyclopentane-1-carboxamide as a chiral auxiliary in asymmetric synthesis could be further explored, potentially leading to the development of new and more efficient synthesis methods for chiral compounds.
Conclusion
In conclusion, 2,2-Dimethylcyclopentane-1-carboxamide is a unique and versatile compound with potential applications in various fields of scientific research. Its synthesis method has been well studied, and it has been shown to be non-toxic and non-carcinogenic. Although it is currently limited by its high cost, further research on 2,2-Dimethylcyclopentane-1-carboxamide could lead to the development of more cost-effective synthesis methods and new applications in the future.

Synthesis Methods

2,2-Dimethylcyclopentane-1-carboxamide can be synthesized through a variety of methods, including the reaction of cyclopentanone with dimethylamine and acetic anhydride, as well as the reaction of cyclopentanone with dimethylamine and paraformaldehyde. These methods have been well studied and have been found to be effective in producing high-quality 2,2-Dimethylcyclopentane-1-carboxamide.

Scientific Research Applications

2,2-Dimethylcyclopentane-1-carboxamide has been extensively studied for its potential applications in scientific research. One of the main applications of 2,2-Dimethylcyclopentane-1-carboxamide is in the field of organic chemistry, where it is used as a building block for the synthesis of various compounds. 2,2-Dimethylcyclopentane-1-carboxamide has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

2,2-dimethylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVHZOKJMCMKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylcyclopentane-1-carboxamide

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